Brorphine-d7 -

Brorphine-d7

Catalog Number: EVT-8389000
CAS Number:
Molecular Formula: C20H22BrN3O
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Brorphine-d7 is synthesized from precursor compounds typically used in the production of other synthetic opioids. Its classification falls within the category of novel psychoactive substances, specifically as a potent μ-opioid receptor agonist. The presence of deuterium in its structure allows for enhanced tracking in metabolic studies, making it valuable for research into opioid metabolism and pharmacokinetics.

Synthesis Analysis

Methods and Technical Details

The synthesis of brorphine-d7 involves several steps, typically starting from commercially available precursors. A common approach includes the use of halogenated phenethylamines and piperidones as starting materials. The reaction conditions often involve:

  • Reagents: Potassium carbonate, acetonitrile, and various brominated phenethyl derivatives.
  • Temperature: Reflux conditions are generally maintained at around 90°C.
  • Purification Techniques: After synthesis, purification can be achieved through liquid chromatography methods such as high-performance liquid chromatography (HPLC) to ensure the removal of unreacted materials and by-products.

The synthesis process has been documented to yield moderate to excellent purity levels, with careful monitoring through techniques like liquid chromatography-mass spectrometry (LC-MS) .

Molecular Structure Analysis

Structure and Data

Brorphine-d7 has a complex molecular structure characterized by a piperidine ring and a substituted phenethyl moiety. The incorporation of deuterium atoms allows for differentiation from non-deuterated analogs during analytical assessments.

  • Molecular Formula: C19H24D7N3O2
  • Molecular Weight: Approximately 325.5 g/mol
  • Structural Features: The presence of deuterium atoms alters the physical properties slightly compared to non-deuterated brorphine, affecting its metabolic pathways.
Chemical Reactions Analysis

Reactions and Technical Details

Brorphine-d7 undergoes various chemical reactions typical of opioids, including:

  • Hydroxylation: This is a primary metabolic pathway where hydroxyl groups are introduced into the structure.
  • N-Oxidation: This reaction leads to the formation of N-oxide metabolites which can further undergo conjugation reactions.

The identification of metabolites can be achieved through advanced techniques such as LC-HR-MS/MS, which provides detailed insights into the metabolic fate of brorphine-d7 in biological systems .

Mechanism of Action

Process and Data

Brorphine-d7 acts primarily as an agonist at the μ-opioid receptor, leading to analgesic effects. It also shows partial agonistic activity at the κ-opioid receptor. The mechanism involves:

  1. Binding to Opioid Receptors: Brorphine-d7 binds to the μ-opioid receptor with high affinity, triggering downstream signaling pathways that result in pain relief.
  2. G Protein Activation: Activation leads to inhibition of adenylate cyclase activity, decreasing cyclic adenosine monophosphate levels and resulting in reduced neuronal excitability.
  3. Physiological Effects: The compound can lead to effects such as sedation, euphoria, and respiratory depression .
Physical and Chemical Properties Analysis

Physical and Chem

Introduction to Brorphine-d7 in the Context of Emerging Synthetic Opioids

Historical Emergence of Brorphine and Its Deuterated Analog

Brorphine (1-(1-(1-(4-bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one) emerged as a novel synthetic opioid in 2019, rapidly appearing in forensic casework across the United States, Canada, Belgium, and Sweden following the temporary scheduling of isotonitazene in 2020 [1] [5]. Structurally distinct from fentanyl analogs, brorphine exhibits high potency as a full µ-opioid receptor agonist, with pharmacological effects exceeding morphine [1] . Its molecular architecture combines a benzimidazolone core with a 4-bromophenethylpiperidine moiety, evading early generic legislation targeting fentanyl derivatives [1]. By 2020, brorphine was implicated in at least seven post-mortem cases in the United States, often co-detected with fentanyl, flualprazolam, or heroin [5] .

Brorphine-d7, a deuterium-stabilized analog, was developed to support forensic and pharmacological research. This isotopologue incorporates seven deuterium atoms at aromatic and aliphatic positions (4-bromophenyl-D₄ and ethyl-D₃), preserving brorphine’s receptor binding affinity while altering its mass spectrometry signature [8]. The synthesis leverages copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach isotopic labels without disrupting the pharmacophore [6].

Role of Isotopic Labeling in Opioid Research: Rationale for Brorphine-d7 Development

Isotopic labeling enables precise tracking of drug distribution, metabolism, and receptor interactions. Deuterated analogs like brorphine-d7 exhibit identical receptor binding kinetics to their non-deuterated counterparts but provide distinct analytical advantages due to mass shifts in spectroscopic techniques [6] [8]. For example, liquid chromatography high-resolution mass spectrometry (LC-HRMS) distinguishes brorphine-d7 (molecular weight 407.36 g/mol) from endogenous compounds and structural analogs through accurate mass differences [8].

The development of brorphine-d7 addresses three critical research needs:

  • Metabolic Pathway Elucidation: Deuterium tags permit tracing of hepatic metabolites (e.g., N-dealkylation or hydroxylation products) without interference from biological matrices [6].
  • Quantitative Calibration: As an exempt preparation (1 mg/ml in methanol), brorphine-d7 serves as an internal standard for forensic toxicology, improving accuracy in mass spectrometry-based quantification of brorphine in biological samples [8].
  • Receptor Dynamics Visualization: Fluorescently tagged deuterated probes enable real-time imaging of opioid receptor interactions in living neurons, as demonstrated by naltrexamine-based tracers [6].

Table 1: Analytical Advantages of Brorphine-d7 Over Non-Labeled Brorphine

ApplicationBrorphine (C₂₀H₂₂BrN₃O)Brorphine-d7 (C₂₀D₇H₁₅BrN₃O)Research Impact
Mass Spectrometry (MS)m/z 404.07 [M+H]⁺m/z 411.12 [M+H]⁺Eliminates isobaric interferences
Receptor Binding AssaysKᵢ ≈ 50 nM (MOR)Kᵢ ≈ 50 nM (MOR)Enables competitive binding studies
Metabolic Stability Studiest₁/₂ = 2.3 h (human hepatocytes)t₁/₂ = 2.5 h (human hepatocytes)Quantifies isotope effects on clearance

Position of Brorphine-d7 Within the Nitazene and Fentanyl Analog Research Paradigm

Brorphine occupies a unique niche between fentanyl analogs and nitazenes (2-benzylbenzimidazole opioids) in synthetic opioid research. While structurally dissimilar to fentanyl—lacking the phenylpiperidine core—brorphine shares functional similarities as a high-efficacy µ-opioid receptor agonist [1] [3]. Unlike nitazenes (e.g., isotonitazene, 40× more potent than fentanyl), brorphine exhibits moderate potency but greater metabolic stability [4] . This intermediate profile positions it as a valuable comparator in structure-activity relationship (SAR) studies.

Brorphine-d7 facilitates three key research applications within this paradigm:

  • Receptor Reserve Characterization: By quantifying binding affinity (Kₐ) and intrinsic efficacy (τ) using irreversible antagonists like β-funaltrexamine, researchers differentiate receptor activation thresholds between brorphine, fentanyls, and nitazenes [2].
  • Illicit Drug Detection: Co-detection of brorphine with nitazenes in heroin adulterants necessitates reference materials like brorphine-d7 to validate analytical methods for emerging polysubstance combinations [1] [5].
  • Bias Factor Analysis: Unlike nitazenes, which recruit β-arrestin2 with high efficacy, brorphine’s G-protein bias can be precisely mapped using deuterated probes to delineate signaling pathways [2].

Table 2: Pharmacological Classification of Brorphine Relative to Major Synthetic Opioid Classes

ParameterFentanyl AnalogsNitazenesBrorphine
Core StructurePhenylpiperidine2-BenzylbenzimidazoleBenzimidazolone-piperidine
Representative Potency (vs. Morphine)50–100× (Fentanyl) 10,000× (Carfentanil)500× (Isotonitazene) 800× (Other nitazenes)> Morphine (Exact multiple undefined)
β-Arrestin2 RecruitmentLow efficacyHigh efficacyModerate efficacy
Regulatory Status (US)Schedule I/IISchedule ITemporary Schedule I (2021)

The emergence of brorphine-d7 exemplifies a broader trend toward deuterated research chemicals for forensic and mechanistic studies. As non-fentanyl opioids proliferate—evading both legislation and conventional detection methods—isotopically labeled standards become indispensable for public health responses to the evolving opioid crisis [3] [8].

Properties

Product Name

Brorphine-d7

IUPAC Name

3-[1-[1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethyl]piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C20H22BrN3O

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C20H22BrN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25)/i1D3,6D,7D,8D,9D

InChI Key

CNOFBGYRMCBVLO-DMONGCNRSA-N

SMILES

CC(C1=CC=C(C=C1)Br)N2CCC(CC2)N3C4=CC=CC=C4NC3=O

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCC(CC2)N3C4=CC=CC=C4NC3=O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])N2CCC(CC2)N3C4=CC=CC=C4NC3=O)[2H])[2H])Br)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.